molecular formula C8H9ClN2O B170603 N-(2-amino-4-chlorophenyl)acetamide CAS No. 51223-59-7

N-(2-amino-4-chlorophenyl)acetamide

Cat. No. B170603
CAS RN: 51223-59-7
M. Wt: 184.62 g/mol
InChI Key: FOIBPMNXVLDNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-amino-4-chlorophenyl)acetamide” is a chemical compound with the CAS Number 51223-59-7 . It has a molecular weight of 184.62 . The IUPAC name for this compound is N-(2-amino-4-chlorophenyl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(2-amino-4-chlorophenyl)acetamide” is 1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-(2-amino-4-chlorophenyl)acetamide” is a solid at room temperature . It has a melting point of 139-141 degrees Celsius .

Scientific Research Applications

Application

“N-(2-amino-4-chlorophenyl)acetamide” has been used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties .

Method

The compound was used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Results

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Use in Synthesis of Piperazine Derivatives

Application

“N-(2-amino-4-chlorophenyl)acetamide” has been used in the synthesis of new piperazine derivatives .

Method

The compound was used in the chloroacetylation of 2-amino-5-chlorbenzophenone which was further reacted with substituted phenylpiperazine .

Results

The results of this synthesis were not provided in the source .

3. Use in Synthesis of Phenoxy Acetamide Derivatives

Application

“N-(2-amino-4-chlorophenyl)acetamide” has been used in the synthesis of phenoxy acetamide and its derivatives . These compounds have been investigated for their potential as therapeutic candidates .

Method

The compound was used in the synthesis of various phenoxy acetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Results

The synthesized compounds were evaluated for their pharmacological activities . The specific results of this synthesis were not provided in the source .

4. Use as an Intermediate in Pharmaceutical Manufacturing

Application

“N-(2-amino-4-chlorophenyl)acetamide” is used as an intermediate in the manufacturing of pharmaceuticals .

Method

The specific methods of application or experimental procedures were not provided in the source .

Results

The specific results or outcomes obtained were not provided in the source .

5. Use in Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives

Application

“N-(2-amino-4-chlorophenyl)acetamide” has been used in the synthesis of 2-chloro-N-alkyl/aryl Acetamide derivatives . These compounds have been investigated for their potential as antimicrobial agents such as herbicides, antifungal, disinfectant .

Method

The compound was used in the synthesis of various N-substituted chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Results

The specific results of this synthesis were not provided in the source .

6. Use as an Intermediate in Industrial Organic Chemistry

Application

“N-(2-amino-4-chlorophenyl)acetamide” is used as an intermediate in industrial organic chemistry .

Method

The specific methods of application or experimental procedures were not provided in the source .

Results

The specific results or outcomes obtained were not provided in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

N-(2-amino-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBPMNXVLDNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481986
Record name N-(2-amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-chlorophenyl)acetamide

CAS RN

51223-59-7
Record name N-(2-amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Amino-4-chlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.